

Application Notes and Protocols for Cell-Based Assays Using Axl-IN-13

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Compound of Interest

Compound Name: Axl-IN-13
Cat. No.: B10830992

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Audience: Researchers, scientists, and drug development professionals.

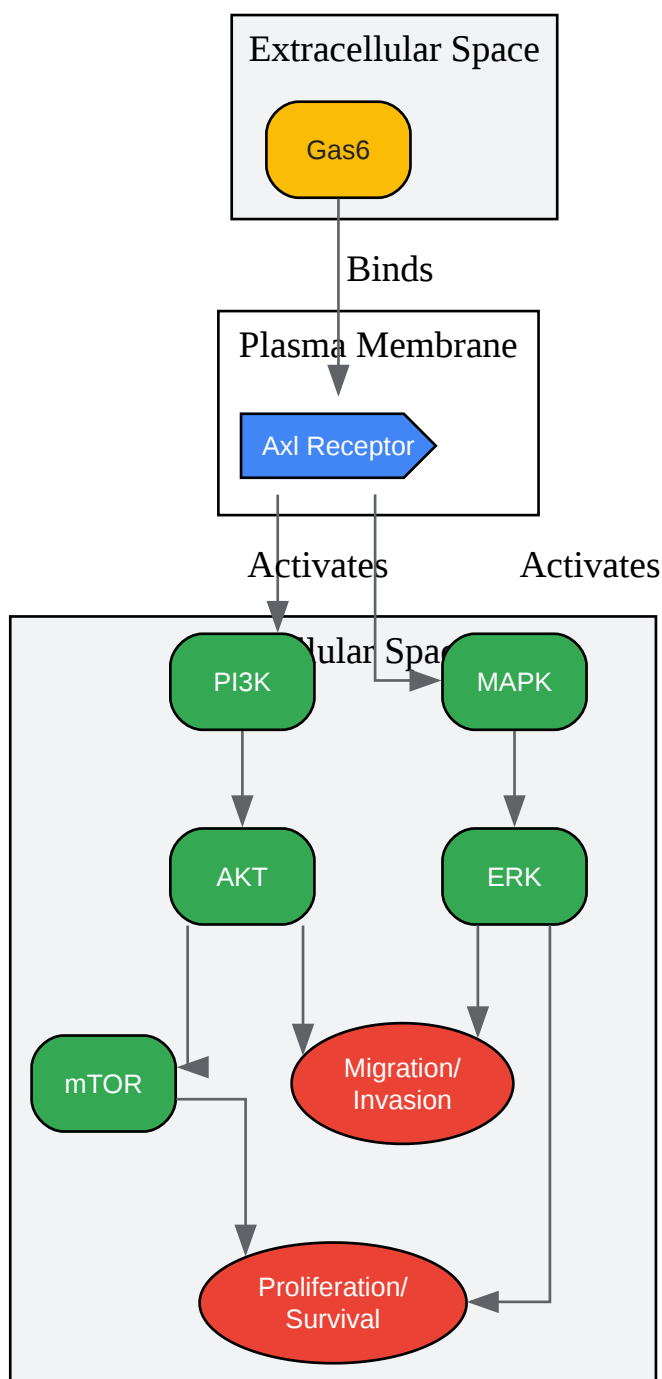
Introduction

Axl is a receptor tyrosine kinase (RTK) belonging to the TAM (Tyro3, Axl, Mer) family.[1] It plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion.[1] Overexpression and aberrant activation of Axl are implicated in the progression, metastasis, and therapeutic resistance of numerous cancers, making it a compelling target for cancer therapy.[1][2] Axl is activated by its ligand, Growth Arrest-Specific 6 (Gas6), leading to the activation of downstream signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK.[2][3]

Axl-IN-13 is a potent and orally active inhibitor of Axl kinase.[4] It has been shown to reverse TGF- β 1-induced epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, and to inhibit cancer cell migration and invasion.[4] These application notes provide detailed protocols for key cell-based assays to characterize the activity of **Axl-IN-13** and other Axl inhibitors.

Axl Signaling Pathway

The binding of Gas6 to the Axl receptor induces its dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cancer cell proliferation, survival, and motility.[3][5]



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Caption: Axl Signaling Pathway.

Quantitative Data Summary

The following tables summarize the inhibitory activity of **Axl-IN-13** and other representative Axl inhibitors in various assays.

Table 1: In Vitro Activity of **Axl-IN-13**

Parameter	Value	Reference
IC50 (Axl Kinase)	1.6 nM	[4]
Kd	0.26 nM	[4]
IC50 (Ba/F3-TEL-AXL Proliferation)	4.7 nM	N/A

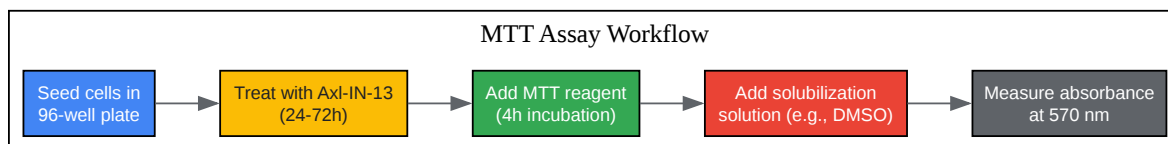
Table 2: Representative IC50 Values of Axl Inhibitors in Cell-Based Assays

Cell Line	Assay	Inhibitor	IC50	Reference
MDA-MB-231	Proliferation	DN10764	0.24 μ M	[5]
MDA-MB-231	Proliferation	BGB324	2.4 μ M	[5]
PC9 (Mesenchymal)	Proliferation	R428	~1 μ M	[6]
MDA-MB-231	Migration	R428	Not specified	[7]
MDA-MB-231	Invasion	R428	Not specified	[8]

Experimental Protocols

Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.



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Caption: MTT Assay Workflow.

Materials:

- MDA-MB-231 or other Axl-expressing cancer cell line
- Complete growth medium (e.g., DMEM with 10% FBS)
- **Axl-IN-13**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Microplate reader

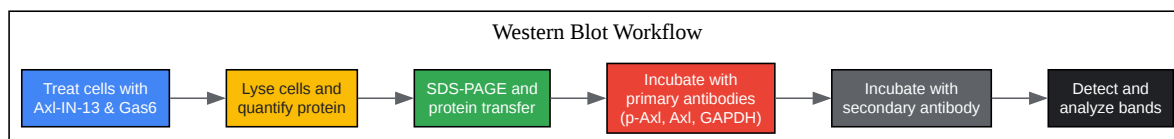
Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete growth medium and incubate overnight.
- Prepare serial dilutions of **Axl-IN-13** in complete growth medium.
- Remove the medium from the wells and add 100 μ L of the **Axl-IN-13** dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Axl Phosphorylation

This protocol is used to detect the phosphorylation status of Axl upon treatment with **Axl-IN-13**.



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Caption: Western Blot Workflow.

Materials:

- MDA-MB-231 cells
- **Axl-IN-13**
- Recombinant human Gas6
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer

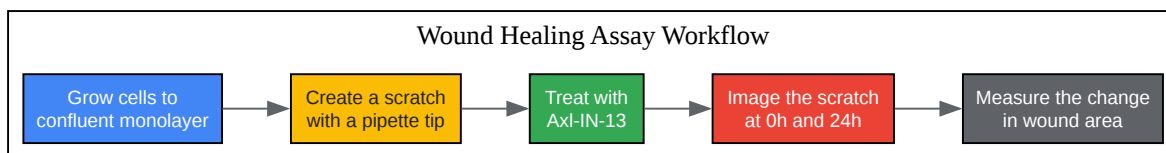
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-Axl (e.g., Tyr779), anti-Axl, anti-GAPDH
- HRP-conjugated secondary antibody
- ECL detection reagent

Protocol:

- Seed MDA-MB-231 cells and grow to 70-80% confluency.
- Serum-starve the cells overnight.
- Pre-treat the cells with various concentrations of **Axl-IN-13** for 1-2 hours.
- Stimulate the cells with Gas6 (e.g., 200-400 ng/mL) for 10-15 minutes.[9]
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
- Quantify the protein concentration using a BCA assay.
- Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of **Axl-IN-13** on the migratory capacity of cancer cells.



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Caption: Wound Healing Assay Workflow.

Materials:

- MDA-MB-231 cells
- Complete growth medium
- **Axl-IN-13**
- 6-well or 12-well plates
- Sterile 200 μ L pipette tip
- Microscope with a camera

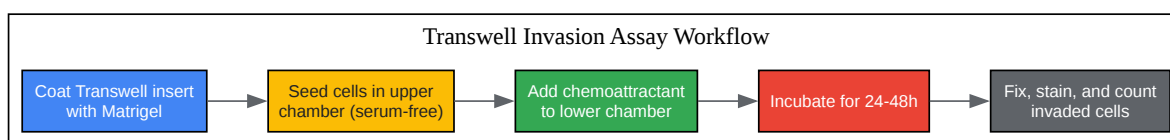
Protocol:

- Seed MDA-MB-231 cells in a 6-well plate and grow until they form a confluent monolayer.
- Create a linear scratch in the monolayer using a sterile 200 μ L pipette tip.
- Wash the wells with PBS to remove detached cells.
- Add fresh medium containing different concentrations of **Axl-IN-13** or a vehicle control.

- Capture images of the scratch at 0 hours and after 24 hours of incubation.
- Measure the width or area of the scratch at both time points using image analysis software (e.g., ImageJ).
- Calculate the percentage of wound closure to determine the effect of **Axl-IN-13** on cell migration.

Cell Invasion Assay (Transwell Matrigel Assay)

This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.



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Caption: Transwell Invasion Assay Workflow.

Materials:

- MDA-MB-231 cells
- Serum-free medium and medium with 10% FBS
- **Axl-IN-13**
- Transwell inserts with 8 μm pores
- Matrigel
- Cotton swabs
- Methanol or 4% paraformaldehyde for fixation

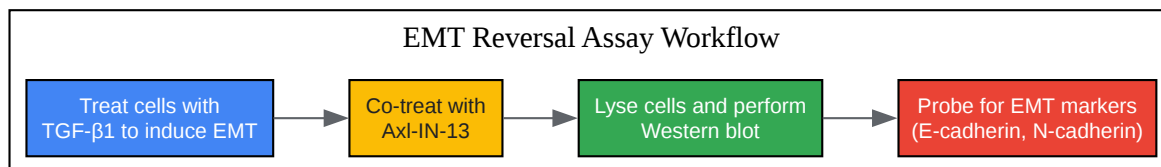
- Crystal violet stain

Protocol:

- Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 1 hour to solidify.
- Harvest and resuspend MDA-MB-231 cells in serum-free medium containing different concentrations of **Axl-IN-13**.
- Seed 5×10^4 cells in the upper chamber of the coated inserts.
- Add medium containing 10% FBS as a chemoattractant to the lower chamber.
- Incubate for 24-48 hours at 37°C.
- Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
- Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.
- Stain the cells with 0.1% crystal violet for 10 minutes.
- Wash the inserts with water and allow them to air dry.
- Count the number of invaded cells in several random fields under a microscope.

Reversal of TGF- β 1-Induced Epithelial-to-Mesenchymal Transition (EMT) Assay

This assay assesses the ability of **Axl-IN-13** to reverse the EMT phenotype induced by TGF- β 1.



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Caption: EMT Reversal Assay Workflow.

Materials:

- MDA-MB-231 or other suitable epithelial-like cancer cell line
- Recombinant human TGF-β1
- **Axl-IN-13**
- Complete growth medium
- Western blotting reagents (as described in Protocol 2)
- Primary antibodies: anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-GAPDH

Protocol:

- Seed cells and allow them to adhere overnight.
- Treat the cells with TGF-β1 (e.g., 5-10 ng/mL) for 24-72 hours to induce EMT.^[10]
- In parallel, treat cells with TGF-β1 in the presence of various concentrations of **Axl-IN-13**.
- Observe the cells for morphological changes characteristic of EMT (e.g., elongated, spindle-like shape).
- After the treatment period, lyse the cells and perform Western blotting as described in Protocol 2.

- Probe the membranes with antibodies against the epithelial marker E-cadherin and the mesenchymal markers N-cadherin and Vimentin.
- Analyze the changes in the expression of these markers to determine if **Axl-IN-13** can reverse the TGF- β 1-induced EMT. An increase in E-cadherin and a decrease in N-cadherin and Vimentin indicate a reversal of EMT.

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